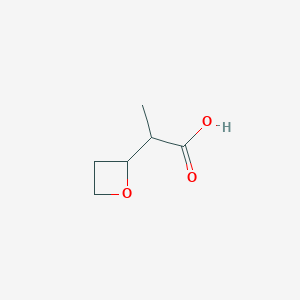

2-(Oxetan-2-yl)propanoic acid

Description

2-(Oxetan-2-yl)propanoic acid is a carboxylic acid derivative featuring a propanoic acid backbone substituted with an oxetane ring at the β-position. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces significant steric and electronic effects due to its inherent ring strain.

Properties

IUPAC Name |

2-(oxetan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(6(7)8)5-2-3-9-5/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSOXMVQAZEXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-2-yl)propanoic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of appropriate precursors. For instance, the cyclization of epoxides or halohydrins can yield oxetane rings under suitable conditions .

Industrial Production Methods: Industrial production of oxetane derivatives often employs large-scale cyclization reactions. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and purity. Specific details on the industrial synthesis of 2-(Oxetan-2-yl)propanoic acid are limited, but general principles of oxetane synthesis apply .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can open the oxetane ring, leading to different products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under mild conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

2-(Oxetan-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Oxetane-containing compounds are explored for their therapeutic potential, particularly in drug design.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Oxetan-2-yl)propanoic acid exerts its effects involves the reactivity of the oxetane ring. The ring strain in oxetanes makes them susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(Oxetan-2-yl)propanoic acid and related compounds:

Physicochemical Properties

- Acidity and Reactivity: The oxetane ring’s electron-withdrawing effect increases the acidity of the carboxylic acid group in 2-(Oxetan-2-yl)propanoic acid compared to non-strained systems (e.g., tetrahydrofuran derivatives). This contrasts with 2-(Thiophen-2-yl)propanoic acid, where the sulfur atom’s electron-donating resonance effects may reduce acidity . 2-(9-Oxoxanthen-2-yl)propionic acid exhibits lower solubility in polar solvents due to its bulky aromatic system, whereas the oxetane derivative’s compact structure enhances aqueous solubility .

- Thermal and Chemical Stability: Oxetanes are thermally stable but susceptible to ring-opening under acidic/basic conditions. In contrast, allyl propionate undergoes hydrolysis to propanoic acid and allyl alcohol under similar conditions .

Biological Activity

2-(Oxetan-2-yl)propanoic acid is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. Its unique oxetane structure contributes to its reactivity and potential biological activities. This article explores the biological activity of 2-(Oxetan-2-yl)propanoic acid, including its mechanisms of action, applications in drug development, and relevant case studies.

Molecular Formula : C_5H_8O_3

Molecular Weight : 116.12 g/mol

Structure : The compound features an oxetane ring, which is a four-membered cyclic ether known for its strain and reactivity.

The biological activity of 2-(Oxetan-2-yl)propanoic acid is primarily attributed to the strain in the oxetane ring, which makes it susceptible to ring-opening reactions. This property allows it to form reactive intermediates that can interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Ring-Opening Reactions : The oxetane ring can undergo nucleophilic attack, leading to the formation of new functional groups that may enhance biological activity.

- Formation of Reactive Intermediates : These intermediates can participate in further chemical transformations, potentially modulating biological pathways.

Antifibrotic Potential

Recent studies have investigated the antifibrotic properties of compounds related to 2-(Oxetan-2-yl)propanoic acid. For instance, derivatives have shown significant efficacy in reducing connective tissue growth factor (CTGF) gene expression in vitro, indicating potential applications in treating fibrotic diseases. In vivo studies demonstrated that these compounds could significantly reduce dermal fibrosis in mouse models .

Cytotoxicity Assessment

In a series of experiments assessing cytotoxicity, compounds related to 2-(Oxetan-2-yl)propanoic acid exhibited no observable cytotoxic effects up to concentrations of 100 μM. This suggests a favorable safety profile for further development .

Study on Fibrosis Reduction

A notable study focused on the impact of oxetane-containing compounds on fibrosis. Researchers found that specific derivatives of 2-(Oxetan-2-yl)propanoic acid could reduce CTGF expression significantly in human fibroblasts stimulated by lysophosphatidic acid (LPA). The study highlighted a five-order magnitude improvement in cellular potency through systematic structure-activity relationship (SAR) investigations .

Pharmacokinetic Optimization

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of oxetane derivatives. These studies revealed that certain modifications could enhance bioavailability while maintaining low toxicity levels, making them suitable candidates for drug development .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| 2-(Oxetan-2-yl)propanoic acid | Antifibrotic potential | Low up to 100 μM |

| 5-Aryl-1,3,4-oxadiazol-2-thioalkanoic acids | Potent anti-fibrotic agents | Moderate at higher doses |

| Oxetan-3-ol | Similar reactivity but different functional groups | Varies with substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.